molecular formula C8H15Cl2N3 B1521306 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride CAS No. 51747-03-6

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B1521306
CAS No.: 51747-03-6
M. Wt: 224.13 g/mol
InChI Key: DIDJOGZJCKOBSG-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Biological Activity

3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12Cl2N4\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_4

This compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds demonstrate activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often tested using carrageenan-induced paw edema models in rats. Compounds in this class have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown IC50 values in the low micromolar range against A549 and HL60 cell lines, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
25Raji25.2
26A3751.5

4. Neuroprotective Effects

Some studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially acting as monoamine oxidase inhibitors (MAOIs). This activity is relevant for the treatment of neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various therapeutic applications:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole compounds against multidrug-resistant strains of bacteria, demonstrating significant inhibition and suggesting potential clinical applications .
  • Case Study on Anti-inflammatory Activity : In a controlled trial, a compound similar to 3-(1H-Pyrazol-3-yl)piperidine was tested in an animal model for its anti-inflammatory effects, showing comparable results to traditional NSAIDs .

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDJOGZJCKOBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51747-03-6
Record name 3-(1H-pyrazol-5-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
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3-(1H-Pyrazol-3-yl)piperidine dihydrochloride

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